(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: The boronic acid group can undergo protodeboronation, especially under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed in protodeboronation reactions.
Chemistry:
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
N-Boc-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring.
Uniqueness:
Structural Features: The presence of both a tert-butoxycarbonyl group and a boronic acid group on the indazole ring makes it unique compared to other boronic acid derivatives.
Reactivity: Exhibits unique reactivity in cross-coupling reactions due to the electronic effects of the substituents.
Properties
Molecular Formula |
C13H17BN2O4 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-7-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-9-6-5-7-10(14(18)19)11(9)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI Key |
SUZYMPMWXIBFBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C(=NN2C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
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